molecular formula C12H5ClF2OS B14641650 4-Chloro-2,8-difluorophenoxathiine CAS No. 56348-79-9

4-Chloro-2,8-difluorophenoxathiine

Cat. No.: B14641650
CAS No.: 56348-79-9
M. Wt: 270.68 g/mol
InChI Key: HLUHUTFNOSDCGF-UHFFFAOYSA-N
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Description

4-Chloro-2,8-difluorophenoxathiine is an organic compound that belongs to the class of phenoxathiines Phenoxathiines are heterocyclic compounds containing a sulfur atom and an oxygen atom in a tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,8-difluorophenoxathiine can be achieved through several synthetic routes. One common method involves the use of Friedel-Crafts acylation followed by cyclization. The reaction typically involves the use of chlorinated and fluorinated aromatic compounds as starting materials. The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,8-difluorophenoxathiine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxathiine derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of halogen atoms with other functional groups .

Scientific Research Applications

4-Chloro-2,8-difluorophenoxathiine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2,8-difluorophenoxathiine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2,8-difluorophenoxathiine is unique due to its specific tricyclic structure containing both chlorine and fluorine atoms. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

56348-79-9

Molecular Formula

C12H5ClF2OS

Molecular Weight

270.68 g/mol

IUPAC Name

4-chloro-2,8-difluorophenoxathiine

InChI

InChI=1S/C12H5ClF2OS/c13-8-3-7(15)5-11-12(8)16-9-2-1-6(14)4-10(9)17-11/h1-5H

InChI Key

HLUHUTFNOSDCGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)SC3=C(O2)C(=CC(=C3)F)Cl

Origin of Product

United States

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